![molecular formula C13H14N2O2 B2745085 2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzamide CAS No. 2034261-64-6](/img/structure/B2745085.png)
2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzamide
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Overview
Description
2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzamide, also known as MIMB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MIMB belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities.
Scientific Research Applications
- Oxazole derivatives, including our compound of interest, exhibit antimicrobial properties. Researchers have synthesized various oxazole derivatives and screened them for their effectiveness against bacteria and fungi .
- For instance, Patel et al. synthesized a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones and evaluated their antibacterial potential against Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, and Aspergillus clavatus .
Antimicrobial Activity
Anti-Tubercular Activity
Mechanism of Action
Target of Action
The primary target of 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is human carbonic anhydrases (hCAs) . These enzymes are involved in many important physiological and pathological processes . The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Mode of Action
The compound interacts with its target, human carbonic anhydrase II, by inhibiting its activity . This inhibition has a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Biochemical Pathways
The inhibition of human carbonic anhydrase II by 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide affects various biochemical pathways. These include pathways related to eye health, neurological function, cancer progression, and infection response .
Pharmacokinetics
The compound’s molecular formula is c10h10n2o3s, and it has an average mass of 238263 Da . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The inhibition of human carbonic anhydrase II by 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can lead to various molecular and cellular effects. These effects depend on the specific physiological or pathological process in which the enzyme is involved .
properties
IUPAC Name |
2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-5-3-4-6-12(9)13(16)14-7-11-8-15-17-10(11)2/h3-6,8H,7H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUXUXUSNCZRSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=C(ON=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzamide |
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